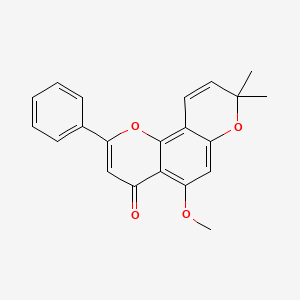
Isopongaflavone
Overview
Description
Isopongaflavone is a type of isoflavone . Isoflavones are substituted derivatives of isoflavone, a type of naturally occurring isoflavonoids . They are produced almost exclusively by the members of the bean family, Fabaceae (Leguminosae) .
Synthesis Analysis
Isoflavones are synthesized through the central phenylpropanoid pathway . The entry-point reaction into isoflavonoid biosynthesis is catalyzed by 2-Hydroxyisoflavanone synthase (2-HIS), a membrane-bound cytochrome P450 . This enzyme catalyzes a coupled aryl-ring migration and hydroxylation .Molecular Structure Analysis
Isoflavone is an isomer of flavone, which is chromone substituted with a phenyl group in the 2-position . In isoflavone, the phenyl group is in the 3-position . Substituted isoflavone derivatives are related to the parent by the replacement of two or three hydrogen atoms with hydroxyl groups .Chemical Reactions Analysis
The biosynthesis of isoflavones involves a series of reactions. The entry-point reaction into isoflavonoid biosynthesis is catalyzed by 2-Hydroxyisoflavanone synthase (2-HIS), which converts flavanone to (2R, 3S)-2-hydroxyisoflavanone . Then, 2-Hydroxyisoflavanone dehydratase (2-HID) catalyzes dehydration of 2-hydroxyisoflavanones to yield the first isoflavone products .Scientific Research Applications
Anticancer Therapeutics
Research suggests that Isopongaflavone has shown promise as a candidate for developing innovative anticancer drugs due to its strong binding affinity with certain protein pockets involved in cancer progression .
Plant-Microbe Interactions
Isoflavones, including this compound, may play pivotal roles in plant-microbe interactions, such as rhizobia-legume symbiosis and defense responses .
Antibacterial Activities
Prenylated isoflavones, which could include this compound, have been studied for their antibacterial activities against various pathogens .
Metabolic Engineering
Isoflavones are being studied for metabolic engineering to enhance their beneficial properties in plants for various health-related applications .
Mechanism of Action
Target of Action
Isopongaflavone, like other isoflavones, is known to interact with estrogen receptors . These receptors are proteins within cells that are activated by the hormone estrogen . Isoflavones have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction plays a key role in various physiological processes and health benefits .
Mode of Action
Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol . They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα .
Biochemical Pathways
Isoflavones are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway . They play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses . Isoflavones are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as phytoalexins in plants, i.e., compounds produced by the plants during stress or pathogen attacks .
Pharmacokinetics
It is known that the low water solubility of isoflavone aglycones can limit their usage . The O-glycosylation of (iso)flavones is a promising way to overcome this barrier . Glycosylation can increase water solubility and bioavailability, enhancing the therapeutic potential of these compounds .
Result of Action
Isoflavones in general have been linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases . They are also known to play a key role in plant–environment interactions and act as phytoalexins .
Action Environment
The action of this compound, like other isoflavones, can be influenced by environmental factors. For instance, isoflavones play a key role in plant–environment interactions and act as phytoalexins . They are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as compounds produced by the plants during stress or pathogen attacks . Therefore, environmental factors such as stress conditions can influence the production and action of isoflavones .
Safety and Hazards
Future Directions
Understanding the structural basis of isoflavone biosynthesis will facilitate the engineering of new bioactive isoflavonoids . With the advent of high-throughput technologies, the regulation of isoflavone biosynthesis gains attention to increase or decrease the level of isoflavones in the crop plants .
properties
IUPAC Name |
5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGRPSAFDXQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346916 | |
| Record name | Isopongaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64125-33-3 | |
| Record name | Isopongaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64125-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Isopongaflavone and where is it found?
A1: this compound is a naturally occurring pyranoflavone. It was first isolated from the seeds of the Pongamia glabra plant [] and has also been found in Tephrosia species like Tephrosia elata [] and Tephrosia barbigera [].
Q2: Does this compound have any biological activity?
A2: Yes, research has shown that this compound exhibits antifeedant activity against certain insects. It displays significant activity against Maruca testulalis and Eldana saccharina[1].
Q3: Are there any efficient synthetic routes for this compound?
A4: Several methods have been developed for the synthesis of this compound. One approach utilizes acetyl hydroxychromans and employs Claisen condensation as a key step in the synthesis []. Another method involves a Baker-Venkataraman rearrangement to obtain this compound and its analogues [].
Q4: What is the structure of this compound?
A5: While the exact spectroscopic data wasn't detailed in the provided abstracts, the structure of this compound has been elucidated. For detailed spectroscopic data, referring to the original research articles, particularly those focusing on its isolation and synthesis [, ] would be beneficial.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A6: While the provided abstracts do not delve into specific SAR studies for this compound, the synthesis of several analogues has been reported [, , ]. This suggests an interest in understanding how structural modifications impact its biological activity, paving the way for future SAR investigations.
Q6: How does this compound compare to other similar compounds?
A6: Direct comparisons of this compound's performance, cost, and impact against alternative compounds were not detailed in the provided research abstracts. Further investigation into the broader literature is needed to answer this question fully.
Q7: Has the environmental impact of this compound been studied?
A7: The provided research abstracts primarily focus on the isolation, synthesis, and preliminary biological activity of this compound. Information about its ecotoxicological effects and potential environmental impact is currently unavailable from these sources.
Q8: What analytical techniques are used to characterize and quantify this compound?
A9: Although not explicitly stated in the abstracts, common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed for the characterization and quantification of this compound, especially given its isolation from natural sources and subsequent synthesis [, , ].
Q9: What is the historical context of this compound research?
A10: The initial isolation and structural elucidation of this compound from Pongamia glabra seeds represent a significant milestone in its research history []. Subsequent studies have focused on developing efficient synthetic routes [, , ] and exploring its biological activities, including its potential as an insecticide [] and, more recently, as a potential anti-cancer agent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



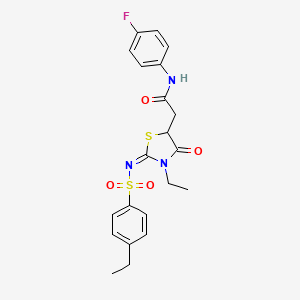
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)
![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)
![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
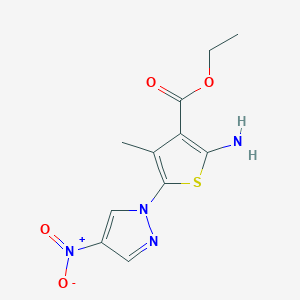
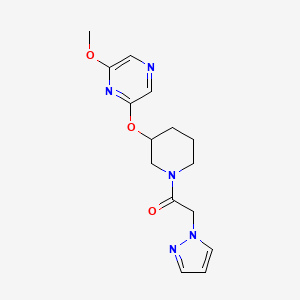
![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)
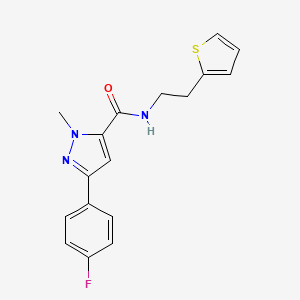

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
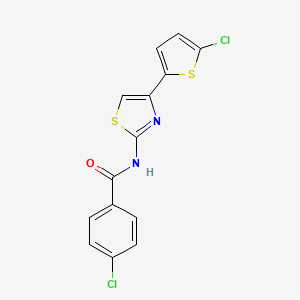
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)